11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole
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Overview
Description
11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is an organic compound with a complex structure that includes a benzo[a]carbazole core and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated benzo[a]carbazole derivative reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are essential for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzo[a]carbazole derivatives .
Scientific Research Applications
11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The benzo[a]carbazole core can interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the benzo[a]carbazole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a boronic ester group but has a different aromatic core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester derivative with a pyridine core.
Uniqueness
11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is unique due to its combination of the benzo[a]carbazole core and the boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C28H26BNO2 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
11-phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[a]carbazole |
InChI |
InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)20-15-17-25-24(18-20)23-16-14-19-10-8-9-13-22(19)26(23)30(25)21-11-6-5-7-12-21/h5-18H,1-4H3 |
InChI Key |
IOXBWUXLHLCVJS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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